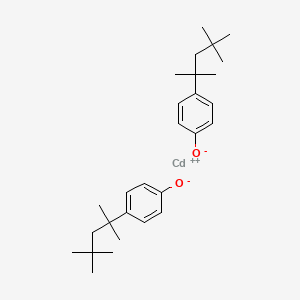
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is an organometallic compound with the molecular formula C28H42CdO2 and a molecular weight of 523.04288 g/mol . This compound is known for its unique structure, where cadmium is coordinated with two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. It is primarily used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of cadmium salts with p-(1,1,3,3-tetramethylbutyl)phenol in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation and contamination. The general reaction scheme is as follows:
- Dissolve cadmium chloride (CdCl2) in an appropriate solvent such as ethanol.
- Add p-(1,1,3,3-tetramethylbutyl)phenol to the solution.
- Introduce a base, such as sodium hydroxide (NaOH), to facilitate the deprotonation of the phenol group.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash with a solvent to obtain the pure product .
Industrial Production Methods
Industrial production methods for cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding phenol.
Substitution: The phenolate ligands can be substituted with other ligands, leading to the formation of new cadmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are facilitated by using coordinating solvents like tetrahydrofuran (THF) and elevated temperatures.
Major Products
Oxidation: Cadmium oxide (CdO) and p-(1,1,3,3-tetramethylbutyl)phenol.
Reduction: Cadmium metal and p-(1,1,3,3-tetramethylbutyl)phenol.
Substitution: New cadmium complexes with different ligands.
Applications De Recherche Scientifique
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic agent.
Industry: It is used in the production of specialized coatings, catalysts, and electronic materials.
Mécanisme D'action
The mechanism of action of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate ligands facilitate the coordination of cadmium to specific sites, leading to changes in the activity of the target molecules. This can result in various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium bis(phenolate): Similar structure but lacks the bulky p-(1,1,3,3-tetramethylbutyl) groups.
Cadmium bis(tert-butylphenolate): Contains tert-butyl groups instead of p-(1,1,3,3-tetramethylbutyl) groups.
Cadmium bis(methylphenolate): Contains methyl groups instead of p-(1,1,3,3-tetramethylbutyl) groups.
Uniqueness
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is unique due to the presence of the bulky p-(1,1,3,3-tetramethylbutyl) groups, which provide steric hindrance and influence the compound’s reactivity and stability.
Propriétés
Numéro CAS |
93894-09-8 |
|---|---|
Formule moléculaire |
C28H42CdO2 |
Poids moléculaire |
523.0 g/mol |
Nom IUPAC |
cadmium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Cd/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
Clé InChI |
IRUWXUXWIXDTAG-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





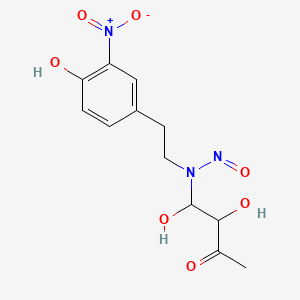
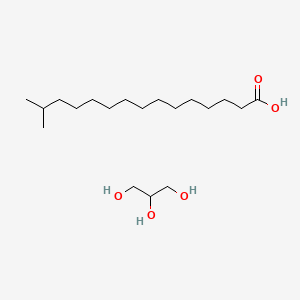
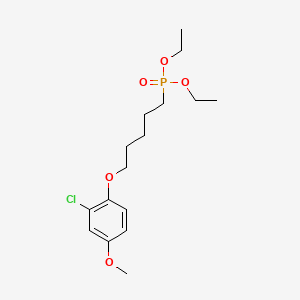

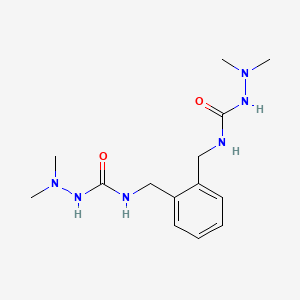
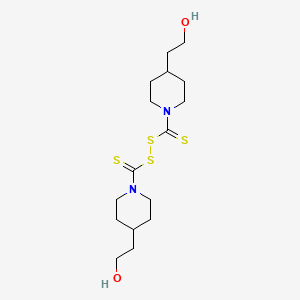
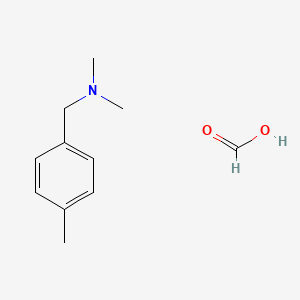
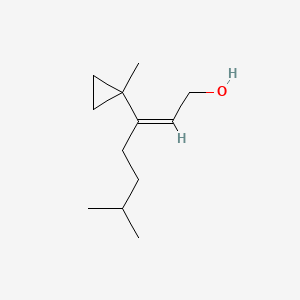
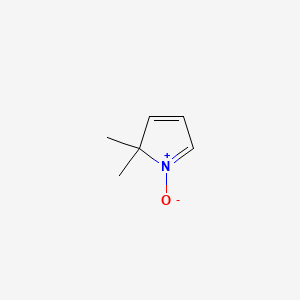

![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675695.png)
